molecular formula C9H14O2 B8806059 2-Propanoylcyclohexan-1-one

2-Propanoylcyclohexan-1-one

Cat. No. B8806059
M. Wt: 154.21 g/mol
InChI Key: PFDJPXDSJBDMCC-UHFFFAOYSA-N
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Patent
US08569518B2

Procedure details

Compound IVb is obtained in 49% yield as a colourless oil, according to Example 4, from 4-cyclohex-1-enyl-morpholine (82.64 g, 0.50 mol, obtained in Example 1), triethylamine (71.33 g, 1.41 mol), propionyl chloride (64.76 g, 1.41 mol), toluene (770 mL) and 20% aqueous HCl (250 mL).
Quantity
82.64 g
Type
reactant
Reaction Step One
Quantity
71.33 g
Type
reactant
Reaction Step Two
Quantity
64.76 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
770 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(N2CC[O:10]CC2)CCCCC=1.C(N(CC)CC)C.[C:20](Cl)(=[O:23])[CH2:21][CH3:22].Cl.[C:26]1(C)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>>[C:20]([CH:27]1[CH2:28][CH2:29][CH2:30][CH2:31][C:26]1=[O:10])(=[O:23])[CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
82.64 g
Type
reactant
Smiles
C1(=CCCCC1)N1CCOCC1
Step Two
Name
Quantity
71.33 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
64.76 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
770 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound IVb is obtained in 49% yield as a colourless oil

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)C1C(CCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.